Endometrioma Size Reduction: NETA vs. Dienogest
In a prospective randomized controlled trial of 70 patients with endometriosis, norethindrone acetate (5 mg daily) demonstrated a significantly greater reduction in endometrioma size compared to dienogest (2 mg daily) (p = 0.037) [1]. Both treatments produced comparable pain relief, with dysmenorrhea scores reaching 0.00 ± 0.00 at 12 months in both groups. However, the dropout rate at six months was significantly lower in the NETA group (23.3%) versus the dienogest group (47.5%) (p = 0.026) [1]. This indicates superior patient tolerability and treatment persistence with NETA at the studied doses.
| Evidence Dimension | Endometrioma size reduction |
|---|---|
| Target Compound Data | Significantly greater reduction (p = 0.037) |
| Comparator Or Baseline | Dienogest 2 mg daily |
| Quantified Difference | Statistically significant superiority (p = 0.037); dropout rate difference 23.3% vs. 47.5% (p = 0.026) |
| Conditions | Single-center RCT; 70 patients aged 18-40; 6-month and 12-month follow-up; NETA 5 mg/day vs. dienogest 2 mg/day |
Why This Matters
For procurement in endometriosis treatment protocols, NETA offers superior endometrioma reduction and substantially better patient retention compared to dienogest, impacting both clinical efficacy and long-term adherence.
- [1] Gurbuz TB, Aslan K, Kasapoglu I, Muzii L, Uncu G. Norethindrone acetate versus dienogest for pain relief in endometriosis related pain: A randomized controlled trial. European Journal of Obstetrics & Gynecology and Reproductive Biology. 2025;310:113940. View Source
